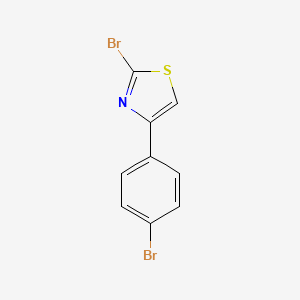

2-Bromo-4-(4-bromophenyl)thiazole

説明

Structure

3D Structure

特性

IUPAC Name |

2-bromo-4-(4-bromophenyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2NS/c10-7-3-1-6(2-4-7)8-5-13-9(11)12-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIHGWLVPWHPMIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Spectroscopic Characterization and Advanced Structural Elucidation of 2 Bromo 4 4 Bromophenyl Thiazole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Connectivity and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure, including the connectivity of atoms and their spatial relationships.

¹H NMR Spectroscopic Analysis of Proton Environments and Coupling Patterns

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides critical information about the chemical environment of hydrogen atoms in a molecule. For 2-Bromo-4-(4-bromophenyl)thiazole, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons on the thiazole (B1198619) and phenyl rings.

Based on the analysis of the closely related compound, 2-bromo-4-phenyl-1,3-thiazole, which displays a singlet for the thiazole proton at approximately 8.16 ppm and multiplets for the phenyl protons between 7.40 and 7.92 ppm, we can predict the spectrum for our target compound. nih.gov The single proton on the thiazole ring (H-5) of this compound is anticipated to appear as a singlet, likely in the region of 8.0-8.3 ppm. The deshielding effect of the adjacent sulfur and nitrogen atoms, as well as the aromatic system, contributes to this downfield chemical shift.

The 4-bromophenyl group will present a characteristic AA'BB' splitting pattern. The two protons ortho to the thiazole ring (H-2' and H-6') and the two protons meta to the thiazole ring (H-3' and H-5') are chemically equivalent due to the free rotation around the C-C single bond connecting the two rings. This will result in two doublets in the aromatic region of the spectrum, typically between 7.5 and 8.0 ppm. The coupling constant for this splitting is expected to be in the range of 8-9 Hz, which is typical for ortho-coupling in benzene (B151609) rings. For instance, in derivatives of 4-(4-bromophenyl)thiazol-2-amine, the aromatic protons show multiplets in the range of 6.939–7.52 ppm. nih.gov

A predicted ¹H NMR data table for this compound is presented below.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 (Thiazole) | 8.0 - 8.3 | s (singlet) | - |

| H-2', H-6' (Phenyl) | 7.8 - 8.0 | d (doublet) | ~8.5 |

| H-3', H-5' (Phenyl) | 7.6 - 7.8 | d (doublet) | ~8.5 |

¹³C NMR Spectroscopic Analysis of Carbon Frameworks

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of a molecule. For this compound, the spectrum will reveal the chemical shifts of the nine distinct carbon atoms.

By analogy with related thiazole derivatives, the carbon atoms of the thiazole ring are expected to be significantly deshielded. The C-2 carbon, being attached to both a bromine atom and a nitrogen atom, will likely appear at a very downfield position, potentially in the range of 140-145 ppm. The C-4 carbon, bonded to the bromophenyl group and part of the C=N bond, is also expected to be downfield, likely around 150 ppm. The C-5 carbon should appear at a more upfield position compared to the other thiazole carbons, estimated to be in the range of 115-120 ppm. For instance, in some 2,4-disubstituted thiazoles, the C-5, C-4, and C-2 carbons of the thiazole ring appear at approximately 115.6, 150.5, and 170.5 ppm, respectively. researchgate.net

The carbon atoms of the 4-bromophenyl ring will show four distinct signals. The ipso-carbon attached to the thiazole ring (C-1') and the carbon bearing the bromine atom (C-4') will have characteristic chemical shifts. The chemical shifts for the ortho (C-2', C-6') and meta (C-3', C-5') carbons will also be distinct. In 4-(4-bromophenyl)thiazol-2-amine derivatives, the phenyl carbons are observed around 109.4-150.8 ppm, and the thiazole carbons appear around 109.6-172.4 ppm. nih.gov

A predicted ¹³C NMR data table is provided below.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 (Thiazole) | 140 - 145 |

| C-4 (Thiazole) | 148 - 152 |

| C-5 (Thiazole) | 115 - 120 |

| C-1' (Phenyl) | 130 - 135 |

| C-2', C-6' (Phenyl) | 128 - 132 |

| C-3', C-5' (Phenyl) | 132 - 136 |

| C-4' (Phenyl) | 122 - 126 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complex Structure Assignment

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the ¹H and ¹³C NMR spectra and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this compound, a cross-peak would be observed between the doublets of the H-2'/H-6' and H-3'/H-5' protons of the bromophenyl ring, confirming their ortho relationship. No correlation would be expected for the singlet H-5 proton of the thiazole ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons to which they are attached. This would allow for the definitive assignment of the protonated carbons. For example, the singlet at ~8.1 ppm would correlate to the C-5 carbon of the thiazole, and the aromatic proton signals would be correlated to their respective phenyl carbons (C-2'/C-6' and C-3'/C-5').

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) couplings between protons and carbons, which is invaluable for establishing the connectivity between different parts of the molecule. Key expected HMBC correlations for this compound would include:

The H-5 proton of the thiazole ring correlating to the C-4 and C-2 carbons of the thiazole ring, and potentially to the C-1' carbon of the phenyl ring.

The H-2'/H-6' protons of the phenyl ring correlating to the C-4 carbon of the thiazole ring, as well as to C-1', C-3'/C-5', and C-4' of the phenyl ring.

The H-3'/H-5' protons of the phenyl ring correlating to C-1' and C-2'/C-6' of the phenyl ring.

These 2D NMR experiments would collectively provide irrefutable evidence for the proposed structure of this compound.

Vibrational Spectroscopy for Diagnostic Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopic Profiling

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the thiazole and bromophenyl moieties. For the related compound 2-bromo-4-phenyl-1,3-thiazole, characteristic IR bands are observed at 3098, 3063 (aromatic C-H stretch), 1476, 1420 (C=C and C=N stretching), and 836, 730, 689 cm⁻¹ (C-H out-of-plane bending). nih.gov For 2-amino-4-(4-bromophenyl)thiazole, a C-Br stretching vibration is reported at 569 cm⁻¹. researchgate.net

Based on this, the following characteristic FTIR absorption bands can be predicted for this compound:

| Wavenumber (cm⁻¹) | Vibration |

| 3100 - 3000 | Aromatic C-H stretching |

| 1600 - 1450 | C=C and C=N stretching vibrations of the thiazole and phenyl rings |

| ~1470 | Thiazole ring stretching |

| ~1070 | In-plane C-H bending |

| ~830 | p-disubstituted phenyl ring out-of-plane C-H bending |

| ~700 - 500 | C-Br stretching |

Raman Spectroscopic Characterization of Molecular Vibrations

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to show strong signals for the aromatic ring vibrations.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathway Mapping

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and probing the structure of molecules through controlled fragmentation. Both hard and soft ionization techniques provide complementary information for a comprehensive analysis.

Electron Ionization Mass Spectrometry (EI-MS) is a classic hard ionization technique that subjects molecules to a high-energy electron beam (typically 70 eV), leading to extensive and reproducible fragmentation. While specific EI-MS data for this compound is not widely published, the fragmentation pathways can be predicted based on studies of related 2-substituted-4-arylthiazoles. nih.gov The fragmentation is expected to be initiated by the ionization of the molecule, followed by cleavages at the weakest bonds.

Key predicted fragmentation patterns for this compound under EI-MS would likely involve:

Initial Fission: Cleavage of the C-Br bonds, leading to the loss of one or both bromine atoms. The isotopic signature of bromine (79Br and 81Br in an approximate 1:1 ratio) would be a key diagnostic feature for all bromine-containing fragments.

Thiazole Ring Cleavage: The thiazole ring can undergo characteristic cleavage. Studies on similar arylthiazoles have shown that a 1,2-cleavage of the thiazole ring is a prominent pathway. nih.gov This could lead to the formation of ions like a phenoxythiirene radical cation. nih.gov

Aryl Fragment Ions: Fragmentation can also lead to ions corresponding to the bromophenyl group and its subsequent fragments.

Table 1: Predicted Key EI-MS Fragments for this compound

| Fragment Ion | Proposed Structure | Plausible Fragmentation Pathway |

|---|---|---|

| [M]+• | [C9H5Br2NS]+• | Molecular Ion |

| [M-Br]+ | [C9H5BrNS]+ | Loss of a bromine radical |

| [C6H4Br]+ | Bromophenyl cation | Cleavage of the bond between the thiazole and phenyl rings |

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly suited for polar and thermally labile molecules. nih.gov It typically generates protonated molecules [M+H]+ or other adducts (e.g., [M+Na]+) with minimal fragmentation. sigmaaldrich.com This is advantageous for confirming the molecular weight of the parent compound. For this compound, ESI-MS would be expected to show a strong signal for the [M+H]+ ion at m/z corresponding to its molecular weight, exhibiting the characteristic isotopic pattern of two bromine atoms. Tandem mass spectrometry (ESI-MS/MS) could then be used to induce fragmentation of the selected parent ion, providing structural information. nih.gov The fragmentation in ESI-MS/MS is generally more controlled than in EI-MS and often involves the loss of neutral molecules. nih.gov

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the elemental composition of a compound with high accuracy. By measuring the mass-to-charge ratio to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas. This is crucial for confirming the identity of a newly synthesized compound like this compound. rsc.org

For this compound, the molecular formula is C9H5Br2NS. The theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value within a small error margin (typically <5 ppm) provides strong evidence for the proposed elemental composition.

Table 2: HRMS Data for this compound

| Molecular Formula | Adduct | Theoretical m/z | Observed m/z (Hypothetical) | Error (ppm) |

|---|---|---|---|---|

| C9H579Br2NS | [M+H]+ | 317.8684 | 317.8681 | -0.9 |

| C9H579Br81BrNS | [M+H]+ | 319.8664 | 319.8660 | -1.3 |

The distinct isotopic pattern arising from the two bromine atoms would also be clearly resolved and must match the theoretical distribution, further confirming the presence and number of bromine atoms in the molecule.

X-ray Crystallography for Unambiguous Solid-State Molecular Architecture

While a crystal structure for this compound is not publicly available, the structure of the closely related analogue, 2-Bromo-4-phenyl-1,3-thiazole, has been determined by single-crystal X-ray diffraction. researchgate.net This structure serves as an excellent model for understanding the core geometry of the target molecule. The key difference is the absence of the bromine atom on the phenyl ring in the analogue.

The analysis of 2-Bromo-4-phenyl-1,3-thiazole reveals that the molecule is nearly planar, with a small dihedral angle between the planes of the thiazole and phenyl rings of 7.45(10)°. researchgate.net The bond lengths and angles within the thiazole and phenyl rings are consistent with those found in other similar heterocyclic structures. researchgate.net

Table 3: Selected Crystallographic Data for the Analogue 2-Bromo-4-phenyl-1,3-thiazole

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P21/c | researchgate.net |

| a (Å) | 5.8934 (3) | researchgate.net |

| b (Å) | 10.6591 (6) | researchgate.net |

| c (Å) | 13.8697 (7) | researchgate.net |

| β (°) | 90.812 (1) | researchgate.net |

Table 4: Selected Bond Lengths for the Analogue 2-Bromo-4-phenyl-1,3-thiazole

| Bond | Length (Å) |

|---|---|

| C-Br | (Data not explicitly listed in abstract) |

| C-S | (Data not explicitly listed in abstract) |

| C-N | (Data not explicitly listed in abstract) |

| C-C (inter-ring) | (Data not explicitly listed in abstract) |

(Note: Specific bond lengths from the full crystallographic information file would be required for a complete table.)

It is expected that the introduction of a bromine atom at the para-position of the phenyl ring in this compound would have a minimal effect on the core bond lengths, bond angles, and the planarity of the molecule.

The way molecules arrange themselves in a crystal is governed by a variety of non-covalent interactions. In the crystal structure of the analogue 2-Bromo-4-phenyl-1,3-thiazole, molecules are held together by π–π stacking interactions between the thiazole and phenyl rings of adjacent molecules, as well as short intermolecular S···Br contacts of 3.5402 (6) Å. researchgate.net

For the target molecule, this compound, the presence of two bromine atoms introduces the strong likelihood of halogen bonding as a significant directional force in the crystal packing. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) due to a region of positive electrostatic potential known as a σ-hole. nih.gov This positive region interacts with a nucleophilic region (a halogen bond acceptor) on an adjacent molecule, such as a lone pair on a nitrogen or sulfur atom. mdpi.comrsc.org

Potential halogen bonds in the crystal structure of this compound could include:

C-Br···N interactions: The bromine atom on one molecule could interact with the nitrogen atom of the thiazole ring on a neighboring molecule.

C-Br···S interactions: The bromine atom could also interact with the sulfur atom of the thiazole ring, similar to the contacts observed in its phenyl analogue. researchgate.net

C-Br···Br interactions: Interactions between bromine atoms on adjacent molecules are also possible.

Table 5: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor |

|---|---|---|

| Halogen Bond | C(2)-Br | N(thiazole) |

| Halogen Bond | C(4')-Br | N(thiazole) |

| Halogen Bond | C-Br | S(thiazole) |

| Halogen Bond | C-Br | Br-C |

| π–π Stacking | Phenyl Ring | Phenyl Ring / Thiazole Ring |

Computational Chemistry and Theoretical Frameworks for Understanding 2 Bromo 4 4 Bromophenyl Thiazole Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule and how this distribution governs its stability and reactivity. Methods like Density Functional Theory (DFT) and ab initio calculations are pivotal in this domain.

Density Functional Theory (DFT) has become a mainstay in computational chemistry for its favorable balance of accuracy and computational cost. It is particularly effective for studying the ground state properties of medium-sized organic molecules like 2-Bromo-4-(4-bromophenyl)thiazole. Using functionals such as B3LYP combined with basis sets like 6-311G(d,p), DFT can accurately predict a molecule's geometry and electronic characteristics. researchgate.net

The optimized molecular structure would reveal key bond lengths, bond angles, and dihedral angles. For this molecule, a significant parameter is the dihedral angle between the planes of the thiazole (B1198619) ring and the 4-bromophenyl ring. In the closely related compound 2-Bromo-4-phenylthiazole (B1277947), this angle is found to be a relatively small 7.45°, indicating a nearly coplanar arrangement. researchgate.net DFT calculations would ascertain this value for the dibrominated variant, which influences the extent of π-electron conjugation across the two ring systems.

A crucial aspect of DFT analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical for predicting chemical reactivity. aimspress.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and has higher chemical reactivity and biological activity. nih.govnih.gov

For this compound, the HOMO is expected to be distributed primarily over the electron-rich thiazole and bromophenyl rings, while the LUMO would likely be delocalized across the entire π-system. From the HOMO and LUMO energy values, several important reactivity descriptors can be calculated, as detailed in the table below.

Table 1: Key Reactivity Descriptors from DFT Calculations

| Parameter | Formula | Description |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A small gap implies high reactivity. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates how easily a molecule will react. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom in a molecule to attract electrons to itself. |

This table outlines the theoretical parameters that can be derived from HOMO and LUMO energies calculated via DFT. The formulas provided are based on Koopmans' theorem approximations.

Ab initio methods, such as Hartree-Fock (HF), are based on first principles of quantum mechanics without the use of empirical parameters. The HF method provides a fundamental approximation of the multi-electron wavefunction. While computationally more demanding than early empirical methods, it is often used as a benchmark or starting point for more advanced calculations.

In practice, DFT methods that include electron correlation, like B3LYP, are often superior to HF for predicting molecular properties accurately. researchgate.net A common application of the HF method today is in comparative studies. By calculating properties with both HF and various DFT functionals, researchers can assess the impact of electron correlation on the results. Typically, HF calculations tend to overestimate the HOMO-LUMO energy gap compared to DFT results, which are generally in better agreement with experimental values. This comparison helps validate the chosen DFT functional for the system under study.

Table 2: Conceptual Comparison of DFT and Hartree-Fock Methods

| Feature | Density Functional Theory (DFT) | Hartree-Fock (HF) Method |

|---|---|---|

| Fundamental Variable | Electron Density | Wavefunction |

| Electron Correlation | Approximated via an exchange-correlation functional. | Neglected (mean-field approximation). |

| Computational Cost | Generally lower for a given system size. | Higher, scales less favorably with system size. |

| Accuracy | Often provides higher accuracy for many molecular properties due to inclusion of electron correlation. | Can be less accurate for properties sensitive to electron correlation. |

| Typical Application | Workhorse method for geometry optimization, frequency calculation, and electronic property prediction. | Used as a baseline, for comparative studies, or as a starting point for more complex methods. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Behavior

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations provide a view of how the molecule moves and interacts with its environment over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions in a simulated environment (e.g., in a solvent or a crystal lattice).

For this compound, a key application of MD is conformational analysis. The primary degree of freedom is the rotation around the single bond connecting the thiazole and bromophenyl rings. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable conformers and the energy barriers between them. This is crucial for understanding the molecule's flexibility, which can impact its ability to bind to biological targets.

Furthermore, MD simulations can shed light on intermolecular behavior. The crystal structure of the related 2-bromo-4-phenylthiazole shows evidence of specific intermolecular interactions, including π–π stacking between rings and S···Br contacts. researchgate.net An MD simulation of a system containing many this compound molecules could be used to study the dynamics and stability of these interactions, predicting how the molecules would self-assemble in a condensed phase. Metrics such as the Root Mean Square Deviation (RMSD) are used to assess the stability of molecular structures during the simulation. nih.gov

Table 3: Goals and Outputs of MD Simulations for this compound

| Simulation Goal | Key Parameters to Analyze | Expected Insights |

|---|---|---|

| Conformational Flexibility | Dihedral angle distribution (Thiazole-Phenyl), Potential Mean Force (PMF) | Determination of preferred conformations, rotational energy barriers, and molecular flexibility. |

| Intermolecular Interactions | Radial Distribution Functions (RDFs) for specific atom pairs (e.g., S-Br), analysis of π-π stacking distances and angles. | Understanding of how molecules pack, the strength and nature of non-covalent interactions. |

| Solvation Effects | Solvation free energy, water distribution around the molecule. | Insight into the molecule's solubility and how solvent affects its conformation and interactions. |

In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are widely used to predict spectroscopic properties, which can be invaluable for interpreting experimental data and confirming molecular structures.

DFT calculations are highly effective at predicting vibrational frequencies (IR and Raman spectra). The calculation provides a set of normal modes and their corresponding frequencies. researchgate.net These theoretical frequencies are often systematically scaled to correct for approximations in the method and anharmonicity, leading to excellent agreement with experimental spectra. For this compound, calculations would predict characteristic peaks for C-H, C=N, and C-S stretching within the thiazole ring, as well as vibrations associated with the bromophenyl group and the C-Br bonds. Experimental IR data for the similar 2-bromo-4-phenylthiazole show key peaks at 3098, 1476, 1070, and 836 cm⁻¹, which would serve as a reference. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted with high accuracy using the Gauge-Including Atomic Orbital (GIAO) method, typically in conjunction with DFT. wu.ac.th This method calculates the magnetic shielding tensors for each nucleus in the molecule. The predicted ¹H and ¹³C chemical shifts are crucial for assigning peaks in experimental NMR spectra, especially for complex structures. For the target molecule, calculations would differentiate the chemical environments of the single proton on the thiazole ring and the four protons on the bromophenyl ring, providing a theoretical spectrum for comparison with experimental findings.

Table 4: In Silico Prediction of Spectroscopic Parameters

| Spectroscopic Technique | Computational Method | Predicted Parameters | Utility |

|---|---|---|---|

| Infrared (IR) / Raman | DFT (e.g., B3LYP/6-311G(d,p)) | Vibrational frequencies and intensities. | Assignment of experimental peaks to specific molecular motions; confirmation of functional groups. |

| Nuclear Magnetic Resonance (NMR) | DFT + GIAO (Gauge-Including Atomic Orbital) | ¹H and ¹³C chemical shifts (magnetic shielding tensors). | Structural elucidation by assigning experimental NMR signals to specific atoms in the molecule. |

| UV-Visible Spectroscopy | Time-Dependent DFT (TD-DFT) | Electronic transition energies and oscillator strengths (λmax). | Prediction of absorption maxima; understanding of electronic excitations and molecular orbitals involved. |

Reactivity Profiles and Mechanistic Investigations of 2 Bromo 4 4 Bromophenyl Thiazole

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Centers

The presence of two carbon-bromine bonds in 2-Bromo-4-(4-bromophenyl)thiazole opens up numerous possibilities for the construction of more complex molecular architectures via palladium-catalyzed cross-coupling reactions. The electronic disparity between the thiazole (B1198619) and phenyl rings often allows for regioselective reactions, as the C2-Br bond on the thiazole ring is generally more activated towards oxidative addition to a palladium(0) catalyst compared to the C-Br bond on the phenyl ring. researchgate.net

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. chemistrysteps.comchemistryguru.com.sg For this compound, this reaction can be tuned to selectively substitute one or both bromine atoms. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve either mono- or diarylation. rug.nl For instance, using a catalyst system like Pd(PPh₃)₄ with a mild base such as Na₂CO₃, it is anticipated that the more reactive C2-bromine on the thiazole ring would react preferentially with an arylboronic acid. A more forcing set of conditions, such as using a stronger base like K₃PO₄ and a more robust catalyst, could facilitate the diarylation at both bromine centers.

Table 1: Plausible Suzuki-Miyaura Coupling Reactions

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Conditions | Product | Expected Yield |

|---|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 °C, 12 h | 2-Phenyl-4-(4-bromophenyl)thiazole | High |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane | 100 °C, 8 h | 2-(4-Methoxyphenyl)-4-(4-bromophenyl)thiazole | High |

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. nih.govnih.gov Similar to the Suzuki-Miyaura coupling, the C2-bromine of the thiazole ring is expected to be more reactive. youtube.comyoutube.com This allows for the selective introduction of an alkynyl group at this position. Reaction with a terminal alkyne in the presence of a catalyst like Pd(PPh₃)₂Cl₂ and CuI in a suitable solvent such as triethylamine (B128534) or THF would likely yield the 2-alkynyl-4-(4-bromophenyl)thiazole derivative. cas.cnnih.govresearchgate.net A double Sonogashira coupling to replace both bromine atoms would require more stringent conditions and a stoichiometric excess of the alkyne. nih.govthieme-connect.de

Table 2: Plausible Sonogashira Coupling Reactions

| Entry | Alkyne | Catalyst System | Base | Solvent | Conditions | Product | Expected Yield |

|---|---|---|---|---|---|---|---|

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 °C, 6 h | 2-(Phenylethynyl)-4-(4-bromophenyl)thiazole | High |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 70 °C, 8 h | 2-((Trimethylsilyl)ethynyl)-4-(4-bromophenyl)thiazole | High |

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene, catalyzed by palladium. wikipedia.orgorganic-chemistry.org The reaction typically proceeds with high trans selectivity. organic-chemistry.org For this compound, a Heck reaction with an alkene like styrene (B11656) or an acrylate (B77674) would be expected to occur preferentially at the C2-bromine position. nih.govresearchgate.netfrontiersin.org Typical conditions involve a palladium catalyst such as Pd(OAc)₂, a phosphine (B1218219) ligand, and an organic base like triethylamine. rug.nl

Other cross-coupling methodologies such as Stille coupling (using organotin reagents) and Negishi coupling (using organozinc reagents) are also viable for the functionalization of this compound. nih.gov These methods offer alternative routes to introduce a variety of substituents, with the regioselectivity again favoring the C2 position of the thiazole ring under kinetic control.

Table 3: Plausible Heck Coupling Reactions

| Entry | Alkene | Catalyst | Base | Solvent | Conditions | Product | Expected Yield |

|---|---|---|---|---|---|---|---|

| 1 | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 120 °C, 12 h | (E)-2-(2-Phenylvinyl)-4-(4-bromophenyl)thiazole | Good |

| 2 | Ethyl acrylate | Pd(OAc)₂ | NaOAc | DMA | 130 °C, 10 h | (E)-Ethyl 3-(4-(4-bromophenyl)thiazol-2-yl)acrylate | Good |

Nucleophilic Aromatic Substitution on the Thiazole Ring

The electron-deficient nature of the 2-bromothiazole (B21250) system makes the C2-bromine susceptible to nucleophilic aromatic substitution (SNAr). researchgate.net This reaction provides a direct method for introducing heteroatom nucleophiles at this position. Strong nucleophiles such as amines, thiols, and alkoxides can displace the bromide ion. chemistryguru.com.sgcas.cnnih.gov The reaction with amines, for example, would proceed by heating the thiazole derivative with an excess of the desired amine, sometimes in the presence of a base. youtube.comlibretexts.org Similarly, thiolates, generated from thiols and a base, are excellent nucleophiles for this transformation. chemistrysteps.comnih.gov

Table 4: Plausible Nucleophilic Aromatic Substitution Reactions

| Entry | Nucleophile | Base | Solvent | Conditions | Product | Expected Yield |

|---|---|---|---|---|---|---|

| 1 | Morpholine | K₂CO₃ | DMF | 100 °C, 12 h | 4-(4-(4-Bromophenyl)thiazol-2-yl)morpholine | Good |

| 2 | Sodium thiophenoxide | - | DMF | 80 °C, 6 h | 2-(Phenylthio)-4-(4-bromophenyl)thiazole | High |

Functionalization of the Phenyl Bromine and Thiazole Ring via Organometallic Reagents

The bromine atoms on both the thiazole and phenyl rings can be converted into organometallic reagents, which can then react with various electrophiles. Halogen-metal exchange is a common method to achieve this. The C2-bromine on the thiazole ring is expected to be more reactive towards organolithium reagents like n-butyllithium or t-butyllithium at low temperatures, leading to the formation of a 2-lithiated thiazole intermediate. researchgate.net This intermediate can then be trapped with an electrophile. It is also plausible that a strong, non-nucleophilic base like lithium diisopropylamide (LDA) could deprotonate the C5 position of the thiazole ring, providing an alternative site for functionalization. researchgate.net

Formation of a Grignard reagent is also a possibility. mnstate.edu This would likely require the use of highly activated magnesium (Rieke magnesium) to facilitate the oxidative addition at low temperatures, potentially allowing for selective Grignard formation at either the C2-Br or the C4'-Br position depending on the conditions. cmu.eduresearchgate.net

Table 5: Plausible Functionalization via Organometallic Reagents

| Entry | Reagent | Electrophile | Solvent | Conditions | Product | Expected Yield |

|---|---|---|---|---|---|---|

| 1 | 1. n-BuLi2. DMF | - | THF | -78 °C to rt | 4-(4-Bromophenyl)thiazole-2-carbaldehyde | Good |

| 2 | 1. LDA2. CH₃I | - | THF | -78 °C to rt | 2-Bromo-5-methyl-4-(4-bromophenyl)thiazole | Moderate |

Other Significant Transformation Pathways (e.g., Reduction, Oxidation)

Beyond the aforementioned reactions, this compound can undergo other transformations.

Reduction: The bromine atoms can be removed via reduction. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source can lead to debromination. Selective reduction of the more reactive C2-bromine might be achievable under carefully controlled conditions. Other reducing agents, such as zinc dust in acetic acid or sodium borohydride (B1222165) in the presence of a palladium catalyst, could also be employed for this purpose.

Oxidation: The thiazole ring is generally resistant to oxidation due to its aromatic character. wikipedia.org However, the sulfur atom can be oxidized under specific conditions using strong oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA) or potassium permanganate (B83412) to form a thiazole N-oxide or potentially open the ring. wikipedia.orgnih.gov Such oxidations are not as common as the other transformations and would require specific and often harsh conditions.

Advanced Medicinal Chemistry Applications and Biological Activity Profiling of 2 Bromo 4 4 Bromophenyl Thiazole Derivatives

Rational Design and Synthesis of Bioactive 2-Bromo-4-(4-bromophenyl)thiazole Analogs

The synthesis of this compound derivatives often begins with the Hantzsch thiazole (B1198619) synthesis. A common starting point is the reaction of p-bromoacetophenone with thiourea (B124793) in the presence of iodine to yield 4-(4-bromophenyl)thiazol-2-amine. nih.govnih.gov This intermediate serves as a versatile precursor for a variety of structural modifications.

The rational design of bioactive analogs focuses on introducing different substituents at various positions of the thiazole ring to modulate the compound's physicochemical properties and biological activity. For instance, the amino group at the 2-position is a common site for modification. Reaction with chloroacetyl chloride can produce N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, which can be further derivatized. nih.gov Another strategy involves the reaction of the 2-amino group with aromatic aldehydes to form Schiff bases. nih.gov

These synthetic strategies allow for the systematic exploration of the chemical space around the this compound core, enabling the generation of libraries of analogs for biological screening.

Comprehensive Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For derivatives of 4-(4-bromophenyl)thiazole (B159989), several key SAR insights have been elucidated.

It has been observed that the nature and position of substituents on the phenyl ring and the thiazole core significantly impact the biological efficacy. For example, the presence of an electron-withdrawing group at the para-position of the phenyl ring attached to the thiazole has been shown to enhance antibacterial activity. nih.gov In a series of antimicrobial thiazole derivatives, aryl substitutions were found to induce better activity compared to hetaryl substitutions, with para-substitution on the aryl ring being particularly favorable. nih.gov

Furthermore, modifications at the 2-amino position of the thiazole ring have yielded potent compounds. The formation of Schiff bases with different aromatic aldehydes has led to derivatives with promising antimicrobial and anticancer activities. nih.gov The type of substituent on the aromatic aldehyde plays a critical role; for instance, certain substitutions can enhance the lipophilicity of the molecule, potentially improving its cell membrane penetration.

Therapeutic Modalities Explored for this compound Derivatives

Derivatives of this compound have been extensively investigated for their antimicrobial properties. The thiazole ring itself is a key component of some clinically used antimicrobial agents. biointerfaceresearch.com

Antibacterial Activity: Several studies have reported the synthesis of 4-(4-bromophenyl)thiazole derivatives with significant antibacterial activity. For example, a series of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives showed promising activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. nih.gov Similarly, Schiff base derivatives have demonstrated potent antibacterial effects comparable to the standard drug norfloxacin (B1679917). nih.gov The presence of the bromo-substituent on the phenyl ring appears to be a key contributor to the observed activity. nih.gov

Antifungal Activity: The antifungal potential of these derivatives has also been explored. Certain N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives exhibited notable activity against fungal strains like Aspergillus niger and Candida albicans. nih.gov In some cases, the antifungal activity of synthesized compounds has been found to be superior to that of the standard drug fluconazole. nih.gov The bromo-substitution at the 4-position of the thiazole ring has been specifically linked to increased antifungal activity. nih.gov

The thiazole scaffold is present in several anticancer drugs, highlighting its importance in oncology research. researchgate.net Derivatives of this compound have emerged as a promising class of antiproliferative agents.

In vitro studies have demonstrated the cytotoxic effects of these compounds against various cancer cell lines. For instance, N-(4-(4-bromophenyl)-thiazol-2-yl)-2-chloroacetamide derivatives were evaluated against the human breast adenocarcinoma cell line (MCF-7), with some compounds showing significant activity. nih.gov Another study on 4-(4-bromophenyl)-thiazol-2-amine derivatives also reported potent anticancer activity against the MCF-7 cell line, with one derivative exhibiting an IC50 value comparable to the standard drug 5-fluorouracil. nih.gov The presence of an electron-withdrawing group as a para-aromatic substituent on the thiazole nucleus is considered a useful template for antitumor activity. nih.gov

| Compound Series | Cancer Cell Line | Key Findings | Reference |

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives | MCF-7 (Breast) | Compounds d6 and d7 were the most active. | nih.gov |

| 4-(4-bromophenyl)-thiazol-2-amine derivatives | MCF-7 (Breast) | Compound p2 showed activity comparable to 5-fluorouracil. | nih.gov |

The thiazole moiety is a core component of the well-known anti-inflammatory drug meloxicam. nih.gov This has spurred interest in exploring other thiazole derivatives for their anti-inflammatory and analgesic potential. While direct studies on the anti-inflammatory and analgesic effects of this compound itself are limited, related structures containing the 4-bromophenyl moiety have shown promise. For example, (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone demonstrated significant antinociceptive effects in formalin-induced pain models and anti-inflammatory activity in carrageenan-induced paw edema. nih.gov These findings suggest that the 4-bromophenyl group can contribute to anti-inflammatory and analgesic properties, warranting further investigation of this compound derivatives in this therapeutic area.

Thiazole derivatives, particularly thiazolidinediones like rosiglitazone (B1679542) and pioglitazone, are well-established antidiabetic agents. rasayanjournal.co.in This has led to the exploration of other thiazole-containing compounds for their potential to manage diabetes.

One study investigated a series of thiazole derivatives and identified 2-(5-(1H-indol-3-yl)-3-phenyl-1H-pyrazol-1-yl)-4-(4-bromophenyl)thiazole as having potent antihyperglycemic activity. rjptonline.orgresearchgate.net The proposed mechanism of action for many antidiabetic thiazole derivatives involves the inhibition of enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate digestion and glucose absorption. rasayanjournal.co.inrjptonline.org Some derivatives have shown better inhibition of these enzymes than the standard drug acarbose. rjptonline.org Docking studies have also been employed to understand the binding interactions of these compounds with the active sites of these enzymes. rjptonline.org

| Compound | Activity | IC50 Value | Standard | Reference |

| 2-(5-(1H-indol-3-yl)-3-phenyl-1H-pyrazol-1-yl)-4-(4-bromophenyl)thiazole | Antihyperglycemic | 171.8 µg/mL | Acarbose | rjptonline.orgresearchgate.net |

Enzyme Inhibition Studies

The capacity of this compound derivatives to inhibit specific enzymes is a key area of research for the development of new therapeutic agents.

Topoisomerase IB Inhibition

While direct studies on this compound as a Topoisomerase IB (Topo I) inhibitor are not extensively documented, research on structurally related thiazole-based compounds has shown significant promise. For instance, a series of thiazole-based stilbene (B7821643) analogs were designed and evaluated for their Topo I inhibitory activity. Current time information in Pasuruan, ID. In this study, compounds were synthesized through a multi-step process that included cyclization and bromination, leading to intermediates such as 5-bromo-2-(bromomethyl)-4-(4-halophenyl)thiazoles. mdpi.com These were then used to create a library of stilbene analogs.

The Topo I-mediated relaxation assays revealed that some of these synthesized compounds possessed potent inhibitory activity. Current time information in Pasuruan, ID. One of the most active compounds, (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole, demonstrated high Topo I inhibition, comparable to the well-known inhibitor Camptothecin (CPT). Current time information in Pasuruan, ID. Molecular docking studies of this analog suggested a possible binding mode within the Topo I-DNA complex, highlighting the potential of the thiazole scaffold in designing new Topo I inhibitors. Current time information in Pasuruan, ID. Although not containing the precise this compound structure, these findings underscore the potential of this class of compounds as a basis for developing novel anticancer agents targeting Topoisomerase IB.

Fatty Acid Synthase Inhibition

Fatty Acid Synthase (FASN) is recognized as a critical enzyme in cancer cell metabolism, making it an attractive target for anticancer drug development. While research specifically detailing the inhibition of FASN by this compound derivatives is limited, the broader class of thiazole-containing compounds has been investigated for this activity. FASN is overexpressed in many human cancers, and its inhibition can lead to cancer cell death. nih.gov

Research into novel FASN inhibitors has identified various chemical scaffolds capable of suppressing its activity. For example, a high-throughput screening identified a potent inhibitor of the FASN thioesterase (FASN-TE) domain, which was then optimized to improve its stability and cytotoxicity against breast cancer cells. nih.gov While this particular study did not focus on thiazole derivatives, it highlights the strategy of targeting FASN for cancer therapy. The thiazole moiety is a well-established pharmacophore in medicinal chemistry, and its potential for incorporation into FASN inhibitors remains an area for future exploration. globalresearchonline.net

Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. bohrium.com Elevated levels of uric acid can lead to hyperuricemia and gout. bohrium.com Consequently, the inhibition of XO is a validated therapeutic strategy for these conditions.

A study focused on the design and synthesis of thiazole-5-carboxylic acid derivatives as XO inhibitors also explored a series of 2-(4-bromophenyl)-4-phenylthiazole compounds. researchgate.net These compounds were synthesized and evaluated for their in vitro XO inhibitory activity. The findings indicated that several of the tested thiazole derivatives were active against the enzyme, with one compound, 5f, showing significant inhibitory potential. researchgate.net This research suggests that the 2-aryl-4-phenylthiazole scaffold, which is structurally similar to this compound, is a promising starting point for the development of novel XO inhibitors. researchgate.net

Angiotensin II Receptor Antagonism for Cardiovascular Therapeutics

Angiotensin II receptor (AT1) antagonists are a cornerstone in the management of hypertension and other cardiovascular diseases. nih.gov These agents work by blocking the effects of angiotensin II, a potent vasoconstrictor. nih.gov The development of nonpeptide AT1 receptor antagonists has led to several successful drugs, such as losartan. nih.gov

Currently, there is a lack of published research specifically investigating this compound derivatives as angiotensin II receptor antagonists. The existing literature on AT1 receptor antagonists primarily focuses on other heterocyclic systems, such as imidazoles and pyrimidin-4(3H)-ones. nih.gov Therefore, the potential for this specific class of thiazole derivatives in cardiovascular therapeutics via this mechanism remains to be explored.

Anthelmintic and Schistosomicidal Activities

Parasitic infections caused by helminths, including schistosomes, affect a significant portion of the global population. The thiazole nucleus is a component of some established anthelmintic drugs. nih.govplos.org

Research into novel anthelmintic agents has explored various thiazole derivatives. A study on 2-amino-4-phenylthiazole (B127512) derivatives incorporated into amino acids and peptides demonstrated significant anthelmintic activity against the earthworm Eudrilus eugeniae, with some compounds showing potency comparable to the standard drug mebendazole. asianpubs.org Another study on thiazole derivatives reported that compounds with a chloro group on the phenyl ring displayed excellent anthelmintic activity. researchgate.net

In the context of schistosomiasis, a series of aryl-thiazole derivatives were evaluated for their in vitro activity against Schistosoma mansoni. nih.govplos.orgnih.gov Several of these compounds significantly reduced the viability of both schistosomula and adult worms. nih.govplos.orgnih.gov Scanning electron microscopy revealed severe tegumental damage in the parasites treated with these thiazole derivatives. nih.govplos.orgnih.gov Although these studies did not test the exact this compound structure, the consistent antiparasitic activity of related thiazole compounds suggests that this scaffold is a promising lead for the development of new anthelmintic and schistosomicidal drugs.

In Silico Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov This tool is invaluable in drug discovery for understanding ligand-receptor interactions and for predicting the binding affinity of novel compounds.

Several studies have employed molecular docking to investigate the potential of thiazole derivatives as therapeutic agents. For instance, in a study of 4-(4-bromophenyl)-thiazol-2-amine derivatives, molecular docking was used to predict the binding modes of the most active compounds within the active sites of various microbial and cancer-related protein targets. nih.govresearchgate.net The results showed a good correlation between the docking scores and the observed biological activities, suggesting that these compounds have the potential to be developed as lead compounds. nih.govresearchgate.net

In another study, molecular docking was used to investigate the binding of a novel thiazole derivative with DNA and human topoisomerase II. researchgate.net The docking results indicated that the compound could bind to the target with significant affinity, supporting the experimental findings of its cytotoxic activity. researchgate.net Similarly, docking studies of thiazole-based stilbene analogs as Topoisomerase IB inhibitors have provided insights into their mechanism of action at the molecular level. mdpi.com These computational studies are crucial for the rational design and optimization of new this compound-based drug candidates.

ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicity Prediction (ADMET) for Drug Likeness Assessment

The assessment of ADMET properties is a critical step in the drug discovery process to evaluate the drug-likeness of a compound and to identify potential liabilities early on. Computational models are frequently used for high-throughput ADMET prediction. nih.gov

Studies on 4-(4-bromophenyl)-thiazol-2-amine derivatives have included in silico ADMET profiling. nih.govresearchgate.net These analyses predicted favorable ADME properties for the synthesized compounds, indicating their potential as orally bioavailable drug candidates. nih.govresearchgate.net Similarly, ADMET prediction for a series of thiazole Schiff base derivatives, including some with a bromophenyl substituent, also suggested good oral bioavailability. nih.gov

Furthermore, ADMET analysis of novel 1,3,4-thiadiazole (B1197879) and 1,3-thiazolidine-4-one derivatives confirmed their drug-like properties, supporting their potential for further development. universci.com The prediction of ADMET properties is essential for prioritizing compounds for further preclinical and clinical development and for guiding the design of new this compound derivatives with improved pharmacokinetic profiles.

Future Research Directions and Translational Perspectives for 2 Bromo 4 4 Bromophenyl Thiazole

Advancements in Asymmetric Synthesis and Chiral Thiazole (B1198619) Derivatives

The synthesis of optically pure thiazole derivatives is a critical endeavor, as stereochemistry often dictates biological activity. Future research will likely focus on developing novel asymmetric methodologies to access chiral derivatives of 2-Bromo-4-(4-bromophenyl)thiazole. Thiazoline and thiazole heterocycles are key motifs in numerous peptide-derived natural products with significant biological interest. nih.gov Consequently, the development of efficient and reliable methods for producing optically pure building blocks is essential for advancing their potential clinical applications. nih.gov

Current strategies for creating chiral thiazoles range from biomimetic approaches to stereoselective alkylations. nih.gov Future advancements may involve the use of chiral catalysts, including transition metal complexes with chiral ligands or organocatalysts, to control the stereochemical outcome of key bond-forming reactions. The development of methods for the asymmetric synthesis of thiazolo[5,4-d]thiazole (B1587360) derivatives, for example, highlights the potential for creating complex chiral structures from relatively simple precursors. charlotte.edu The goal is to establish robust synthetic routes that are scalable and compatible with a wide range of functional groups, paving the way for detailed structure-activity relationship (SAR) studies of chiral this compound analogs.

Table 1: Methodologies for Chiral Thiazole Synthesis

| Methodology | Description | Potential Application for this compound |

|---|---|---|

| Biomimetic Approaches | Mimics the natural biosynthetic pathways of thiazole-containing peptides. nih.gov | Synthesis of natural product-like derivatives with enhanced biological relevance. |

| Stereoselective Alkylations | Introduction of alkyl groups at specific positions with control of stereochemistry. nih.gov | Creation of chiral centers adjacent to the thiazole ring for SAR studies. |

| Chiral Catalysis | Use of chiral metal complexes or organocatalysts to induce asymmetry in the synthesis. | Enantioselective cyclization or functionalization reactions to produce single enantiomers. |

| Chiral Pool Synthesis | Starting from readily available chiral precursors to build the thiazole scaffold. | Incorporation of chiral moieties derived from natural sources like amino acids. |

Exploration of this compound as a Core Scaffold in Material Science Applications

The unique electronic and structural properties of the thiazole ring make it an attractive component for advanced materials. The this compound scaffold holds potential for applications in organic electronics and polymer science. The presence of the bromophenylthiazole moiety can be leveraged to create novel conjugated polymers and small molecules for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).

Research into related compounds, such as 2-(4-Bromophenyl)thiazole-4-carbaldehyde, has shown that these molecules can be incorporated into polymer matrices to enhance material properties like thermal stability and mechanical strength. chemimpex.com The bromine atoms on the this compound core are ideal for polymerization reactions (e.g., Suzuki or Stille coupling), allowing for the systematic tuning of the electronic and photophysical properties of the resulting materials. Future work should involve the synthesis and characterization of oligomers and polymers derived from this scaffold to evaluate their performance in electronic devices.

Integration of High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

To efficiently explore the vast chemical space accessible from the this compound scaffold, modern drug discovery techniques like high-throughput screening (HTS) and combinatorial chemistry are indispensable. By leveraging the reactivity of the two bromine atoms, a combinatorial library of derivatives can be synthesized by introducing a wide variety of substituents.

Fragment-based drug discovery is a particularly relevant approach. A focused library of fragment-sized thiazoles can be profiled in a cascade of biochemical and stability assays to identify initial hits. nih.gov This high-throughput workflow helps to quickly identify promising compounds and flag potential liabilities, such as non-specific reactivity. nih.gov Applying such a strategy to derivatives of this compound could rapidly generate lead compounds for various therapeutic targets. The integration of automated synthesis platforms would further accelerate the creation and testing of these combinatorial libraries.

Elucidation of Molecular Mechanisms of Action for Biological Activities

Derivatives of the 4-(4-bromophenyl)thiazole (B159989) core have demonstrated a wide range of biological activities, including antimicrobial and anticancer effects. nih.govnih.gov A critical area for future research is the detailed elucidation of the molecular mechanisms underlying these activities. While initial studies have often employed molecular docking to predict binding modes, further experimental validation is required.

For instance, novel series of 4-(4-bromophenyl)-thiazol-2-amine derivatives have shown promising antimicrobial and anticancer activities. nih.gov Molecular docking studies suggested that these compounds bind effectively within the active sites of microbial and cancer-related proteins. nih.gov Other research has identified 2-[5-(4-fluorophenyl)-3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-bromophenyl)thiazole as a promising anticancer agent against A549 human lung adenocarcinoma cells. nih.gov

Future investigations should focus on identifying specific molecular targets. This can be achieved through techniques such as thermal shift assays, affinity chromatography, and transcriptomic or proteomic profiling of treated cells. For anticancer derivatives, studies should clarify their effects on specific signaling pathways, cell cycle progression, and apoptosis induction. mdpi.comnih.govmdpi.com For example, some thiazole derivatives have been shown to inhibit VEGFR-2, a key receptor in angiogenesis. nih.govmdpi.com

Table 2: Reported Biological Activities and Targets for 4-(4-Bromophenyl)thiazole Derivatives

| Derivative Class | Biological Activity | Potential Molecular Target(s) | Research Finding | Citation |

|---|---|---|---|---|

| 4-(4-bromophenyl)-thiazol-2-amine Schiff bases | Anticancer (MCF-7) | Estrogen Receptor | Compound p2 showed the most activity, comparable to 5-fluorouracil. | nih.gov |

| 4-(4-bromophenyl)-thiazol-2-amine Schiff bases | Antimicrobial | Bacterial/Fungal Enzymes | Compounds p2 , p3 , p4 , and p6 showed promising activity. | nih.gov |

| Pyrazolyl-4-(4-bromophenyl)thiazoles | Anticancer (A549) | Not specified | Compound 11d exhibited significant inhibitory effects on A549 cells. | nih.gov |

Synergistic Approaches Combining Experimental Synthesis and Computational Design in Drug Development

The future of drug development for thiazole-based compounds lies in the tight integration of experimental synthesis and computational design. nih.gov This synergistic approach allows for a more rational and efficient discovery process. Computational tools, such as quantum mechanics (QM) calculations and molecular dynamics (MD) simulations, can provide deep insights into the structural and electronic properties of molecules, guiding the design of new derivatives with improved activity and selectivity. nih.gov

Several studies on thiazole derivatives have already demonstrated the power of this combined approach. nih.govnih.govresearchgate.net For example, density functional theory (DFT) calculations have been used to understand the reactivity and electronic structure of synthesized compounds, which are then correlated with their experimentally determined antibacterial and antioxidant activities. nih.gov Molecular docking and MD simulations are used to predict and analyze the binding of ligands to their protein targets, helping to explain observed SAR and guide the design of the next generation of inhibitors. nih.gov

For this compound, future projects should employ a continuous loop of design-synthesis-testing-analysis. Computational models can be used to prioritize synthetic targets, and the experimental results can then be used to refine and improve the predictive power of the computational models. This iterative cycle will accelerate the optimization of lead compounds and enhance the likelihood of translating basic research findings into tangible therapeutic applications.

Q & A

Q. What are the common synthetic routes for 2-Bromo-4-(4-bromophenyl)thiazole?

The compound is typically synthesized via the Hantzsch thiazole formation, which involves cyclization of a thioamide with an α-bromo ketone derivative. For example, pyridine-2-carbothioamide reacts with ethyl 2-bromo-2-(4-bromophenyl)acetate under basic conditions to yield thiazole derivatives . Another method involves diazotization and bromination of 2-amino-4-phenylthiazole using CuBr and n-butyl nitrite in acetonitrile, followed by purification via silica gel chromatography and crystallization . Key steps include refluxing reagents at 333 K and optimizing solvent systems (e.g., heptane/ethyl acetate) for chromatographic separation.

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

Standard characterization includes:

- 1H NMR (e.g., DMSO-d6 at 500 MHz) to confirm proton environments, such as aromatic protons at δ 7.40–8.16 ppm .

- IR spectroscopy to identify functional groups (e.g., C-Br stretches at ~689 cm⁻¹) .

- Single-crystal X-ray diffraction to resolve bond lengths, angles, and intermolecular interactions (e.g., π⋯π stacking at 3.815 Å and S⋯Br contacts at 3.5402 Å) .

- Elemental analysis for empirical formula validation (e.g., C: 45.02%, H: 2.52%) .

Q. How does the reactivity of this compound compare to non-brominated thiazole analogs?

The bromine substituents enhance electrophilic substitution reactivity at the thiazole ring’s 2- and 4-positions. For instance, bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups, as seen in derivatives like 2-(4-Bromophenyl)-4-(4-cyclohexylphenyl)thiazole . The bromophenyl group also increases steric hindrance, affecting copolymerization kinetics with monomers like styrene, as shown in studies determining monomer reactivity ratios via the Fineman-Ross and RREVM methods .

Advanced Research Questions

Q. How can computational methods like DFT elucidate the electronic properties of this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) can predict molecular orbitals, charge distribution, and excitation energies. For example, exact-exchange terms in DFT improve accuracy in modeling halogen bonding interactions, critical for understanding S⋯Br contacts (3.54 Å) observed crystallographically . Such studies guide the design of derivatives with tailored electronic properties for optoelectronic or pharmaceutical applications.

Q. What pharmacological activities are associated with structural modifications of this compound?

Thiazole derivatives exhibit diverse bioactivities, including:

- Antimicrobial effects : Derivatives like 2-(4-Bromophenyl)-4-(3-nitrophenyl)thiazole show inhibitory activity against Candida spp. .

- Enzyme modulation : The bromophenyl group enhances binding to metabolic enzymes (e.g., alkaline phosphatase inhibition by p-bromotetramisole derivatives) .

- Anticancer potential : Structural analogs with trifluoromethyl or methoxy substituents demonstrate cytotoxicity via interactions with DNA topoisomerases .

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data for thiazole derivatives?

Discrepancies often arise from dynamic effects (e.g., solvent interactions in NMR vs. static crystal packing). For example, NMR may show averaged proton environments, while X-ray data reveal fixed conformations. In 2-Bromo-4-phenylthiazole, crystallography confirmed a 7.45° twist between the thiazole and phenyl rings, which NMR alone cannot resolve . Combining multiple techniques (e.g., variable-temperature NMR, DFT-optimized geometries) reconciles such discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。